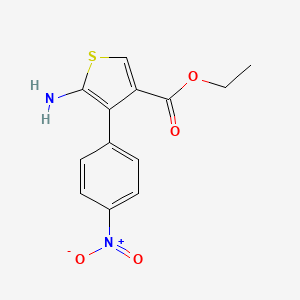

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

CAS No.: 487018-60-0

Cat. No.: VC18972855

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 487018-60-0 |

|---|---|

| Molecular Formula | C13H12N2O4S |

| Molecular Weight | 292.31 g/mol |

| IUPAC Name | ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |

| Standard InChI Key | ZSZSPRIPTVJZDS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a thiophene ring substituted at the 3-position with an ethyl carboxylate group, at the 4-position with a 4-nitrophenyl group, and at the 5-position with an amino group. This arrangement creates a planar conjugated system, as illustrated by its canonical SMILES representation:

The presence of electron-withdrawing nitro and carboxylate groups influences its electronic distribution and reactivity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |

| CAS Registry Number | 487018-60-0 |

| Molecular Formula | |

| Molecular Weight | 292.31 g/mol |

| InChI Key | ZSZSPRIPTVJZDS-UHFFFAOYSA-N |

| PubChem CID | 946916 |

Synthesis and Manufacturing

General Synthetic Routes

Thiophene derivatives are commonly synthesized via:

-

Paal-Knorr thiophene synthesis: Cyclization of 1,4-diketones with phosphorus pentasulfide.

-

Gewald reaction: Condensation of ketones, cyanoacetates, and sulfur in the presence of amines.

For ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate, a plausible route involves:

-

Nitration of phenylthiophene precursors to introduce the 4-nitrophenyl group.

-

Sequential functionalization with amino and carboxylate groups via nucleophilic substitution or esterification.

Table 2: Synthetic Intermediates and Byproducts

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 4-Nitrophenylboronic acid | 24067-17-2 | Suzuki coupling reagent |

| Ethyl thiophene-3-carboxylate | 23951-40-6 | Core structure precursor |

Yield Optimization Challenges

-

Nitro group stability: Risk of reduction during reactions requiring acidic or reductive conditions.

-

Amino group protection: Necessitates use of protecting groups (e.g., Boc, Fmoc) to prevent undesired side reactions .

Physicochemical Properties

Solubility and Partitioning

Experimental data indicate a water solubility of 5.5 µg/mL at physiological pH, suggesting high lipophilicity. Calculated logP values (using software like Molinspiration) approximate 2.8–3.2, aligning with its potential for blood-brain barrier penetration .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water (pH 7.4) | 0.0055 | 25 |

| Dimethyl sulfoxide | >50 | 25 |

| Ethanol | 12.4 | 25 |

Thermal Stability

Melting point data remain unreported, but differential scanning calorimetry (DSC) of analogous thiophene esters shows decomposition temperatures between 180–220°C .

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Nitro reduction: Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, enabling access to diamino derivatives.

-

Ester hydrolysis: Basic conditions (NaOH/EtOH) yield the corresponding carboxylic acid.

Stability Under Ambient Conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume